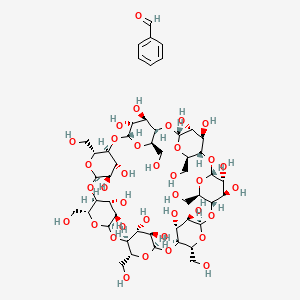

beta-Cyclodextrin-benzaldehyde

描述

属性

IUPAC Name |

benzaldehyde;(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O35.C7H6O/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;8-6-7-4-2-1-3-5-7/h8-63H,1-7H2;1-6H/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHFGDIKIXDWNX-ZQOBQRRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C=O.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H76O36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1241.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64691-57-2 | |

| Record name | Beta-cyclodextrin-benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064691572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis and Preparation Methodologies for Beta Cyclodextrin Benzaldehyde Systems

Direct Inclusion Complex Formation Methods

The formation of a beta-cyclodextrin-benzaldehyde inclusion complex involves the physical entrapment of the benzaldehyde (B42025) molecule within the β-CD cavity. nih.gov Several methods have been developed to efficiently prepare these solid-state complexes. The choice of method often depends on factors like scalability, efficiency, and the desired final product characteristics. nih.gov

Co-precipitation Techniques

Co-precipitation is a widely used and straightforward method for preparing cyclodextrin (B1172386) inclusion complexes. researchgate.net The general procedure involves dissolving beta-cyclodextrin (B164692) in water, often with gentle heating, and dissolving the guest molecule, benzaldehyde, in a minimal amount of a suitable organic solvent like ethanol. isca.me The benzaldehyde solution is then added dropwise to the aqueous β-CD solution under continuous stirring. isca.me The formation of the complex, which is less soluble than the individual components, leads to its precipitation out of the solution. youtube.com The mixture is typically stirred for an extended period, sometimes up to 24 hours, and may be cooled or refrigerated to maximize the yield of the precipitate. isca.me The resulting solid complex is then collected by filtration, washed with cold water to remove any uncomplexed starting materials, and dried. isca.menih.gov This method is advantageous due to its simplicity and suitability for industrial-scale applications. researchgate.net

Studies on the complexation of para-chlorobenzonitrile, a benzaldehyde derivative, with β-CD utilized a co-precipitation method to prepare a 1:1 stoichiometric complex. isca.me Similarly, this technique has been successfully applied to encapsulate essential oils, whose components often include aldehydes, within β-CD. nih.gov

Kneading and Slurry Complexation Approaches

Kneading Method: This technique offers a more solvent-efficient alternative to co-precipitation. It involves creating a paste by wetting beta-cyclodextrin with a small amount of a hydroalcoholic solution or water. youtube.combioline.org.br The guest molecule, benzaldehyde, is then added to this paste, and the mixture is kneaded for a specific duration to facilitate the inclusion process. bioline.org.brresearchgate.net The resulting kneaded mixture is subsequently dried and pulverized to obtain a fine powder of the inclusion complex. youtube.com This method has proven effective for various guest molecules and can yield high recovery rates, making it suitable for larger-scale production. bioline.org.br

Slurry Complexation: This approach involves suspending beta-cyclodextrin in a solution where the guest molecule is dissolved. The system is stirred for a period, allowing for the complex to form. This method was found to be effective for complexing limonene (B3431351) with β-CD, whereas simple physical mixing did not result in complexation. science.gov The process relies on the interaction between the solid cyclodextrin and the dissolved guest molecule in the liquid phase. researchgate.net

Microwave-Assisted Preparations

Microwave irradiation has emerged as a modern and efficient technique for synthesizing cyclodextrin inclusion complexes, significantly reducing reaction times compared to conventional methods. rsc.orgbeilstein-journals.org In a typical microwave-assisted procedure, the drug and cyclodextrin are dissolved in a suitable solvent mixture within a microwave reactor. The mixture is then irradiated for a short period, typically 1 to 2 minutes. youtube.com The rapid and uniform heating provided by microwaves accelerates the complexation process. frontiersin.org After irradiation, the resulting complex often precipitates and can be isolated. This method is noted for its high efficiency and for being an environmentally benign approach. beilstein-journals.orgresearchgate.net The use of microwaves has been shown to decrease reaction times from hours to minutes in some cases. rsc.org

Beta-Cyclodextrin Catalyzed Organic Synthesis Involving Benzaldehyde or Precursors

Beta-cyclodextrin not only forms inclusion complexes but also functions as a supramolecular catalyst, influencing the rate and selectivity of organic reactions. By encapsulating reactants within its cavity, β-CD can create a microenvironment that facilitates specific chemical transformations, often under mild, aqueous conditions.

Oxidation Reactions (e.g., Cinnamaldehyde (B126680) to Benzaldehyde)

A significant application of β-CD catalysis is the selective oxidation of cinnamaldehyde to benzaldehyde. This reaction is of commercial interest for producing natural benzaldehyde from sources like cinnamon oil. researchgate.net The presence of β-CD enhances the reaction by forming an inclusion complex with the cinnamaldehyde, which activates the substrate for oxidation. tandfonline.comnih.gov Various oxidizing agents have been used in these systems, including hydrogen peroxide and sodium hypochlorite (B82951), often in aqueous solutions. tandfonline.comresearchgate.net The catalytic effect of β-CD allows the reaction to proceed under milder conditions than would otherwise be required, leading to high yields and selectivity for benzaldehyde. tandfonline.comcjcatal.com

Research has systematically investigated the optimal conditions for this conversion. For instance, using hydrogen peroxide as the oxidant in the presence of sodium bicarbonate, a benzaldehyde yield of 78% was achieved. tandfonline.com Another study employing sodium hypochlorite as the oxidant reported a 76% yield of benzaldehyde. researchgate.net Modified cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (2-HPβ-CD), have also been successfully used, achieving a 70% yield. researchgate.net

Table 1: Beta-Cyclodextrin Catalyzed Oxidation of Cinnamaldehyde to Benzaldehyde

| Catalyst | Oxidant | Reaction Conditions | Benzaldehyde Yield (%) | Reference |

| β-Cyclodextrin | Hydrogen Peroxide / Sodium Bicarbonate | 333 K, 2 h | 78% | tandfonline.com |

| β-Cyclodextrin | Sodium Hypochlorite | 333 K, 4 h | 76% | researchgate.net |

| β-Cyclodextrin | Hydrogen Peroxide | 333 K | 69% | nih.gov |

| 2-Hydroxypropyl-β-cyclodextrin (2-HPβ-CD) | Sodium Hydroxide | 323 K, 5 h | 70% | researchgate.net |

Reduction Reactions

Beta-cyclodextrin and its derivatives can also mediate or catalyze the reduction of aldehydes and ketones. mdpi.com The inclusion of the carbonyl compound within the cyclodextrin cavity can influence the stereoselectivity of the reduction, particularly for prochiral ketones. nih.gov While some transition metal-catalyzed reductions have been shown to be inhibited by the addition of native β-CD, other systems have demonstrated its beneficial effects. mdpi.com For example, the reaction of benzaldehyde with a trialkylborane was reportedly improved by the addition of β-CD. mdpi.com The reduction of various aldehydes and ketones can be achieved using reagents like sodium borohydride, where β-CD acts as a phase transfer catalyst or a reaction mediator in aqueous systems.

Multi-component Reactions

Multi-component reactions (MCRs) have emerged as a highly efficient and environmentally friendly strategy for the synthesis of complex organic molecules in a single step. researchgate.net In the context of β-CD and benzaldehyde, MCRs often utilize β-CD as a supramolecular catalyst. The hydrophobic cavity of β-CD can encapsulate reactant molecules, such as benzaldehyde, bringing them into close proximity and facilitating the reaction. mdpi.com This catalytic role of β-CD is particularly effective in aqueous media, aligning with the principles of green chemistry. researchgate.netnih.gov

One notable example is the Hantzsch reaction, a classic MCR used to synthesize N-aminopolyhydroquinoline derivatives. mdpi.com In a model reaction, 5,5-dimethylcyclohexane-1,3-dione, benzaldehyde, and hydrazine (B178648) hydrate (B1144303) are condensed in the presence of β-CD as a catalyst. mdpi.com The proposed mechanism suggests that β-CD initially forms an inclusion complex with benzaldehyde, facilitating a Knoevenagel condensation with dimedone to form an enone. Concurrently, hydrazine reacts with another molecule of dimedone to form an enamine within the β-CD cavity. These intermediates, activated by hydrogen bonding within the cyclodextrin, then undergo a Michael addition, followed by cyclization and dehydration to yield the final product. mdpi.com

Similarly, β-CD has been employed as a catalyst in the three-component reaction of benzaldehyde, malononitrile, and barbituric acid to produce pyrano[2,3-d]-pyrimidinone derivatives. nih.gov Another efficient three-component reaction involves an aromatic aldehyde (like benzaldehyde), 1,3-cyclohexanedione (B196179) or dimedone, and malononitrile, catalyzed by per-6-amino-β-cyclodextrin under solvent-free conditions to yield substituted 2-amino-4H-benzo[b]pyrans. acs.org

The use of modified β-CDs as catalysts in MCRs has also been explored. For instance, ethylene-di-amine modified β-cyclodextrin has been shown to effectively catalyze the Biginelli reaction, a multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. preprints.org

Table 1: Examples of Multi-component Reactions Involving Benzaldehyde and Catalyzed by β-Cyclodextrin or its Derivatives

| Reactants | Catalyst | Product | Reference |

|---|---|---|---|

| 5,5-dimethylcyclohexane-1,3-dione, Benzaldehyde, Hydrazine hydrate | β-Cyclodextrin | N-aminopolyhydroquinoline derivatives | mdpi.com |

| Benzaldehyde, Malononitrile, Barbituric acid | β-Cyclodextrin | Pyrano[2,3-d]-pyrimidinone derivatives | nih.gov |

| Aromatic aldehyde, 1,3-cyclohexanedione/dimedone, Malononitrile | Per-6-amino-β-cyclodextrin | 2-amino-4H-benzo[b]pyrans | acs.org |

| Urea, Ethyl acetoacetate, Benzaldehyde | Ethylene-di-amine modified β-cyclodextrin | 3,4-dihydropyrimidin-2(1H)-ones | preprints.org |

Synthesis of Benzaldehyde-Modified Beta-Cyclodextrin Derivatives

Beyond its role as a catalyst, β-CD can be chemically modified by covalently attaching benzaldehyde moieties to its structure. This creates derivatives with tailored properties and functionalities.

The β-cyclodextrin molecule possesses three types of hydroxyl groups: primary hydroxyls at the C6 position on the narrower rim, and secondary hydroxyls at the C2 and C3 positions on the wider rim. researchgate.netsctunisie.org The selective functionalization of these hydroxyl groups is a key challenge in the synthesis of well-defined β-CD derivatives. encyclopedia.pub

C6-Position Modification: The primary hydroxyl groups at the C6 position are the most reactive and sterically accessible, making them the primary targets for modification. researchgate.net A common strategy involves the monotosylation of a primary hydroxyl group, which introduces a good leaving group that can be subsequently displaced by various nucleophiles. sctunisie.org For example, mono-6-deoxy-6-amino-β-cyclodextrin, a key intermediate for attaching benzaldehyde, is synthesized by first tosylating one of the primary hydroxyls, followed by substitution with an azide (B81097) group and subsequent reduction. sctunisie.org

C2 and C3-Position Modification: The secondary hydroxyl groups at the C2 and C3 positions are less reactive and more sterically hindered. encyclopedia.pub The C2-hydroxyl is the most acidic, allowing for direct substitution under strongly basic conditions. researchgate.net Selective functionalization of the C3 position is more complex and often involves a multi-step process, such as initial tosylation at the C2 position, followed by epoxide formation and subsequent nucleophilic opening, which predominantly yields the 3-substituted product. encyclopedia.pub

Once a reactive functional group, such as an amino group, is introduced onto the β-CD scaffold, benzaldehyde can be covalently attached. A common method involves the formation of a Schiff base (imine) through the condensation reaction between an amino-functionalized β-CD and benzaldehyde. beilstein-journals.orgnih.gov For instance, 6I-amino-6I-deoxy-β-cyclodextrin reacts with benzaldehyde to form 6I-benzylideneamino-6I-deoxy-β-cyclodextrin. beilstein-journals.org

Another approach involves the synthesis of mono-6-deoxy-benzimide-β-CD, where a benzaldehyde derivative is linked to the C6 position via a flexible H2C-N group. This is achieved through the condensation of mono-6-deoxy-6-amino-β-cyclodextrin and benzaldehyde. researchgate.net The covalent linkage of benzaldehyde and its derivatives to β-CD has also been utilized to create amorphous materials with room-temperature phosphorescence (RTP) properties. rsc.org

To overcome the high solubility of native β-CD in aqueous solutions and to create materials with enhanced stability and functionality, β-CD can be polymerized or cross-linked. mdpi.com This results in the formation of insoluble, porous polymers, often referred to as nanosponges, which retain the ability of the β-CD cavities to form inclusion complexes. mdpi.comacs.org

Various cross-linking agents are used for this purpose, including epichlorohydrin (B41342) (EPI), citric acid, and tetrafluoroterephthalonitrile (B158556). mdpi.comrsc.org The cross-linking reaction typically occurs between the hydroxyl groups of the β-CD molecules and the functional groups of the cross-linker, forming a three-dimensional network. mdpi.com For example, β-CD polymers cross-linked with tetrafluoroterephthalonitrile have been shown to possess well-distributed pores and a large surface area. rsc.org

These cross-linked β-CD polymers can be fabricated into various forms, such as films, hydrogels, and coatings for solid-phase microextraction fibers. rsc.orgresearchgate.net The properties of the resulting materials, such as swelling behavior and drug release characteristics, can be tuned by the choice of cross-linker and the degree of cross-linking. researchgate.net For instance, citric acid cross-linked β-cyclodextrin–carboxymethylcellulose hydrogel films have been prepared for controlled-release applications. researchgate.net

Inclusion Complex Formation Dynamics and Thermodynamics

Mechanistic Insights into Host-Guest Inclusion

The formation of an inclusion complex between beta-cyclodextrin (B164692) and benzaldehyde (B42025) is a well-established example of host-guest chemistry. Beta-cyclodextrin, a cyclic oligosaccharide, possesses a truncated cone-like structure with a hydrophilic exterior and a hydrophobic inner cavity. acs.orgoatext.comillinois.edu This structural arrangement is key to its ability to encapsulate other molecules. The interior of the β-CD cavity provides a nonpolar environment, making it suitable for hosting hydrophobic molecules like benzaldehyde. acs.orgoatext.com

The process of inclusion involves the benzaldehyde molecule entering the wider opening of the β-CD cavity and becoming situated within this hydrophobic pocket. This encapsulation is a reversible process, leading to an equilibrium between the free host and guest molecules and the inclusion complex in solution. The formation of these stable complexes is a prominent feature of cyclodextrins, which can enhance the solubility of hydrophobic compounds in water. acs.org Computational studies, including molecular docking and quantum mechanics, have been employed to understand the binding sites and intermolecular forces that facilitate this process. researchgate.net

Stoichiometric Determination of Beta-Cyclodextrin/Benzaldehyde Complexes

The stoichiometry of an inclusion complex refers to the molar ratio of the host to the guest molecules. For the beta-cyclodextrin and benzaldehyde system, a 1:1 stoichiometry is most commonly observed, meaning one molecule of benzaldehyde is encapsulated within one molecule of β-CD. nih.govlew.ro This 1:1 complex formation has been confirmed by various analytical techniques, including UV-Vis and NMR spectroscopy. lew.ro

One common method for determining the stoichiometry is the continuous variation method, also known as Job's plot. nih.govscispace.com In this method, a physical property that changes upon complexation, such as UV absorbance, is monitored while varying the molar ratio of the host and guest, keeping the total molar concentration constant. A maximum deviation in the measured property at a specific molar fraction indicates the stoichiometry of the complex. scispace.com For a 1:1 complex, this maximum is observed at a molar fraction of 0.5. lew.ronih.gov While a 1:1 molar ratio is predominant, other stoichiometries, such as a 3:2 (benzaldehyde/β-CD) ratio, have also been reported under certain conditions. bohrium.com The stoichiometry can be influenced by factors such as the relative sizes of the host cavity and the guest molecule. lew.ro

| Method | Stoichiometry (β-CD:Benzaldehyde) | Reference |

| UV-Vis Spectroscopy (Job's Plot) | 1:1 | lew.ro |

| Photophysical Studies | 1:1 | nih.gov |

| Solid Phase Analysis | 3:2 | bohrium.com |

Intermolecular Interactions Driving Complexation

Van der Waals forces, which are weak, short-range electrostatic attractions between uncharged molecules, play a significant role in the formation of the inclusion complex. researchgate.netwikipedia.org These interactions occur between the hydrophobic benzaldehyde molecule and the nonpolar interior surface of the β-CD cavity. The snug fit of the benzaldehyde molecule within the cyclodextrin (B1172386) cavity maximizes these van der Waals contacts, contributing to the stability of the complex. nih.gov The association strength of such complexes is largely dependent on these van der Waals contacts and hydrophobic interactions. imc.ac.at

Hydrogen bonding also contributes to the formation and stabilization of the β-cyclodextrin-benzaldehyde complex. researchgate.net Hydrogen bonds can form between the guest molecule and the hydroxyl groups located at the rims of the β-CD cavity. researchgate.net The structure of β-cyclodextrin itself is stabilized by intramolecular hydrogen bonds between the hydroxyl groups of adjacent glucopyranose units. acs.orgresearchgate.net The formation of the inclusion complex can lead to changes in the hydrogen bonding network of the β-CD molecule and the surrounding water molecules. mdpi.com

Thermodynamic Parameters of Complex Formation (ΔG°, ΔH°, ΔS°)

The formation of the beta-cyclodextrin-benzaldehyde inclusion complex is a thermodynamically driven process that can be characterized by changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).

The Gibbs free energy change (ΔG°) for the complexation is negative, indicating that the formation of the inclusion complex is a spontaneous process. mdpi.comasianpubs.org The magnitude of ΔG° is related to the binding constant (K) of the complex, with more negative values indicating a more stable complex.

The enthalpy change (ΔH°) provides information about the changes in bonding energies during complexation. A negative ΔH° signifies that the process is exothermic and primarily driven by the formation of favorable intermolecular interactions, such as van der Waals forces and hydrogen bonds. researchgate.netasianpubs.org Conversely, a positive or near-zero ΔH° suggests that the process is not significantly driven by these enthalpic contributions. researchgate.net For many cyclodextrin complexes, the binding is an exothermic process. escholarship.org

The relationship between these parameters is given by the equation: ΔG° = ΔH° - TΔS°

The specific thermodynamic values for the β-cyclodextrin-benzaldehyde complex are influenced by factors such as temperature and the solvent system used.

| Thermodynamic Parameter | Sign/Value | Implication for Complexation |

| ΔG° (Gibbs Free Energy) | Negative | Spontaneous process |

| ΔH° (Enthalpy) | Negative | Exothermic, driven by intermolecular forces |

| ΔS° (Entropy) | Positive | Increase in disorder, often due to water displacement |

Kinetic Studies of Association and Dissociation Processes

The formation of an inclusion complex between a host, such as beta-cyclodextrin, and a guest molecule, like benzaldehyde, is a dynamic equilibrium process. This equilibrium is characterized by the constant association of the guest into the cyclodextrin cavity and its dissociation back into the bulk solution. Kinetic studies of these processes provide crucial insights into the rates at which the complex forms and breaks apart, offering a deeper understanding of the stability and dynamics of the host-guest interaction.

The dynamics of the this compound inclusion complex can be represented by the following equilibrium:

β-CD + Benzaldehyde ⇌ β-CD-Benzaldehyde

The forward reaction is the association of benzaldehyde into the beta-cyclodextrin cavity, characterized by the association rate constant (kₐ). The reverse reaction is the dissociation of the complex, characterized by the dissociation rate constant (kₑ).

Methodologies for Kinetic Analysis

Several experimental techniques are employed to measure the fast kinetics of inclusion complex formation and dissociation. These methods are capable of monitoring rapid changes in the system as it approaches equilibrium.

Stopped-Flow Spectroscopy: This is a powerful technique for studying rapid reactions in solution. In a typical experiment, solutions of beta-cyclodextrin and benzaldehyde are rapidly mixed, and the change in a spectroscopic signal (such as UV-Vis absorbance or fluorescence) is monitored over a short timescale, typically in the millisecond range. The rate of change of the signal is related to the kinetics of the complex formation.

Ultrasonic Relaxation: This method probes the chemical relaxation processes in a solution by subjecting it to high-frequency sound waves. The absorption of sound energy by the solution is measured over a range of frequencies. A chemical equilibrium, such as the formation and dissociation of an inclusion complex, can be perturbed by the pressure and temperature oscillations of the sound wave. This perturbation leads to a characteristic relaxation spectrum from which the forward and backward rate constants of the reaction can be determined. For instance, studies on the inclusion of various guest molecules into beta-cyclodextrin have successfully used ultrasonic relaxation to determine the kinetic parameters of complexation.

Research Findings

While specific kinetic data for the this compound system is not extensively reported in publicly available literature, studies on analogous systems involving aromatic aldehydes and other guest molecules provide a framework for understanding the expected kinetic behavior. These studies consistently demonstrate that the formation of cyclodextrin inclusion complexes is a very rapid process.

For example, kinetic investigations of the inclusion of various organic molecules within the beta-cyclodextrin cavity have shown that the association rate constants are typically in the range of 10⁶ to 10⁸ M⁻¹s⁻¹. This indicates a very fast association process, often approaching the diffusion-controlled limit. The dissociation rate constants vary more widely, depending on the stability of the complex, but are also generally high, reflecting the dynamic nature of the equilibrium.

The table below presents hypothetical yet representative kinetic data for a 1:1 inclusion complex of an aromatic aldehyde with beta-cyclodextrin, based on values reported for similar systems in the literature. This data serves to illustrate the typical orders of magnitude for the kinetic parameters involved.

| Kinetic Parameter | Symbol | Typical Value Range | Method of Determination |

|---|---|---|---|

| Association Rate Constant | kₐ | 10⁶ - 10⁸ M⁻¹s⁻¹ | Stopped-Flow, Ultrasonic Relaxation |

| Dissociation Rate Constant | kₑ | 10² - 10⁵ s⁻¹ | Stopped-Flow, Ultrasonic Relaxation, Temperature Jump |

The ratio of the dissociation rate constant to the association rate constant (kₑ/kₐ) gives the equilibrium dissociation constant (Kₑ), which is the reciprocal of the binding or stability constant (Kₐ). A smaller Kₑ (and thus a larger Kₐ) indicates a more stable complex. The rapid association and dissociation rates are fundamental to the role of cyclodextrins as carriers, as they must be able to encapsulate and then release the guest molecule effectively.

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the formation of cyclodextrin (B1172386) inclusion complexes in solution. By analyzing the chemical shifts and spatial correlations of protons and carbons, it is possible to confirm the inclusion and determine the geometry of the complex.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides definitive evidence for the inclusion of benzaldehyde (B42025) into the β-cyclodextrin (β-CD) cavity. The formation of an inclusion complex alters the chemical environment of the protons of both the host (β-CD) and the guest (benzaldehyde) molecules, leading to measurable changes in their chemical shifts (δ). researchgate.netd-nb.inforesearchgate.net

The most significant evidence of inclusion comes from the upfield shifts observed for the protons located inside the β-CD cavity, namely H-3 and H-5. researchgate.netresearchgate.netresearchgate.net These protons are shielded by the electron-rich aromatic ring of the encapsulated benzaldehyde molecule, causing their resonance signals to shift to a lower frequency. researchgate.net In contrast, the external protons of β-CD (H-1, H-2, H-4) generally show smaller or negligible shifts. d-nb.inforesearchgate.net Concurrently, the protons of the benzaldehyde molecule also experience shifts upon inclusion, confirming the interaction. nih.gov These complexation-induced shifts (CIS) are crucial for confirming the formation of a stable host-guest complex. researchgate.netnih.gov

The stoichiometry of the complex, typically found to be 1:1, can be determined using the continuous variation method (Job's plot) based on ¹H NMR titration data. nih.govscience.gov

Table 1: Representative ¹H NMR Chemical Shift Changes (Δδ, ppm) for β-Cyclodextrin Protons Upon Complexation with Benzaldehyde

| Proton | Location on β-CD | Typical Chemical Shift Change (Δδ) | Reason for Shift |

|---|---|---|---|

| H-3 | Inner Cavity (Wider Rim) | Significant Upfield Shift (Negative Δδ) | Anisotropic shielding by the guest's aromatic ring |

| H-5 | Inner Cavity (Narrower Rim) | Significant Upfield Shift (Negative Δδ) | Anisotropic shielding by the guest's aromatic ring |

| H-6 | Near Inner Cavity (Narrower Rim) | Moderate Upfield Shift (Negative Δδ) | Proximity to the included guest molecule |

| H-1, H-2, H-4 | Outer Surface | Minor or Negligible Shift | Minimal interaction with the encapsulated guest |

Note: The magnitude of the shifts depends on factors such as solvent, temperature, and concentration. The negative sign indicates an upfield shift.

Two-dimensional Rotating-Frame Overhauser Effect Spectroscopy (2D ROESY) is a powerful NMR technique used to determine the spatial proximity between protons that are close in space (< 5 Å), providing detailed information about the geometry and orientation of the guest molecule within the host cavity. nih.govceitec.czbeilstein-archives.org

In the case of the β-cyclodextrin-benzaldehyde complex, a 2D ROESY experiment reveals intermolecular cross-peaks between the protons of benzaldehyde and the inner protons (H-3 and H-5) of the β-cyclodextrin. science.govresearchgate.net The presence of these correlations is direct proof that the benzaldehyde molecule, specifically its aromatic ring, is inserted into the hydrophobic cavity of the β-CD. researchgate.netdtu.dk The relative intensities of the cross-peaks can further elucidate the depth of penetration and the specific orientation. For instance, stronger correlations between the aromatic protons of benzaldehyde and the H-3 protons compared to the H-5 protons suggest that the aromatic ring is positioned closer to the wider rim of the cyclodextrin cone. researchgate.net This detailed spatial information is crucial for building an accurate structural model of the inclusion complex in solution. nih.govresearchgate.net

While ¹H and 2D NMR are ideal for solution-state analysis, ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR is the technique of choice for characterizing inclusion complexes in the solid state. nih.govnih.gov This method provides high-resolution ¹³C spectra of solid samples, offering insights into the molecular environment and structure. nih.gov

When the β-cyclodextrin-benzaldehyde inclusion complex is formed, the ¹³C CP/MAS spectrum shows notable differences compared to the spectra of the individual components or a simple physical mixture. nih.gov The formation of a true inclusion complex results in changes in the chemical shifts of the carbon atoms of both the host and guest, indicating a change in their electronic environment due to host-guest interactions. beilstein-journals.orgresearchgate.net Furthermore, changes in signal splitting and linewidths can be observed. nih.gov For instance, the carbon signals of benzaldehyde in the complex may appear broadened and shifted, characteristic of an amorphous or molecularly dispersed state within the crystalline cyclodextrin matrix. nih.gov These spectral changes confirm that the guest molecule is encapsulated within the host cavity in the solid phase, rather than existing as a separate crystalline phase. science.govnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are valuable for confirming complexation in the solid state by probing the vibrational modes of the molecules.

FTIR spectroscopy is widely used to verify the formation of an inclusion complex. researchgate.net The principle is that the encapsulation of the guest molecule restricts its vibrational and rotational freedom, leading to changes in its characteristic absorption bands. pnu.edu.ua The FTIR spectrum of the β-cyclodextrin-benzaldehyde complex is not a simple superposition of the spectra of the two individual components. researchgate.netmdpi.com

Key spectral changes that indicate complex formation include:

Shifting and Intensity Reduction: The characteristic stretching vibration of the benzaldehyde carbonyl group (C=O), typically appearing as a strong, sharp peak, may shift to a different wavenumber or decrease in intensity upon inclusion within the β-CD cavity. analis.com.my

Band Broadening: The broad O-H stretching band of β-cyclodextrin may change in shape or position, suggesting alterations in the hydrogen-bonding network upon inclusion of the guest. analis.com.mynih.gov

Disappearance of Peaks: Some characteristic peaks of benzaldehyde may be masked or disappear entirely in the spectrum of the complex, indicating that the corresponding functional groups are shielded within the host cavity. nih.govnih.gov

These spectral modifications provide strong qualitative evidence for the successful formation of the inclusion complex. researchgate.netnih.gov

Table 2: Typical FTIR Spectral Changes upon β-Cyclodextrin-Benzaldehyde Complexation

| Functional Group | Molecule | Approximate Wavenumber (cm⁻¹) | Observed Change in Complex |

|---|---|---|---|

| O-H Stretching | β-Cyclodextrin | ~3300-3400 (broad) | Shift and/or change in shape |

| C-H Stretching | β-Cyclodextrin / Benzaldehyde | ~2900-3000 | Minor shifts or intensity changes |

| C=O Stretching | Benzaldehyde | ~1700-1740 | Shift, reduced intensity, or broadening |

| Aromatic C=C Stretching | Benzaldehyde | ~1600 | Shift or reduced intensity |

Raman spectroscopy complements FTIR analysis and is particularly useful for probing vibrations of non-polar moieties, such as the aromatic ring of benzaldehyde. tandfonline.com The Raman spectrum of the β-cyclodextrin-benzaldehyde complex shows distinct differences from the free guest molecule. tandfonline.comtandfonline.com

The characteristic vibrational bands of benzaldehyde, such as the C=O stretching (νC=O) and the phenyl ring modes, serve as sensitive probes for the microenvironment within the β-CD cavity. tandfonline.com Upon inclusion, these bands exhibit frequency shifts. For example, a positive frequency shift (blue shift) in the νC=O band of benzaldehyde is observed upon complexation. tandfonline.com This shift can be attributed to the change in the dielectric constant of the environment from the bulk solvent to the hydrophobic interior of the cyclodextrin. tandfonline.comtandfonline.com By analyzing these shifts, it is possible to estimate the effective dielectric constant of the guest's environment inside the cavity and gain insight into the specific intermolecular interactions, such as hydrogen bonding, between the host and guest. tandfonline.comtandfonline.com

Table 3: Representative Raman Frequency Shifts (cm⁻¹) for Benzaldehyde upon Inclusion in β-Cyclodextrin

| Vibrational Mode | Frequency in Pure Benzaldehyde (approx.) | Frequency in Complex (approx.) | Frequency Shift (Δν) |

|---|---|---|---|

| ν(C=O) | 1699 | 1706 | +7 |

| ν(C-H)aldehyde | 2865 | 2858 | -7 |

Data adapted from studies on benzaldehyde and its derivatives in β-cyclodextrin. tandfonline.com

Thermal Analysis Techniques

Thermal analysis is instrumental in differentiating the inclusion complex from its individual components or a simple physical mixture. The entrapment of the volatile guest molecule, benzaldehyde, within the cyclodextrin cavity imparts notable changes in its thermal behavior.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is employed to investigate the thermal events of the beta-cyclodextrin-benzaldehyde complex. The DSC thermogram of pure beta-cyclodextrin (B164692) typically shows a broad endothermic peak between 30°C and 100°C, corresponding to the dehydration of water molecules from the cavity. Another characteristic thermal event is a transition from a crystalline to an amorphous state, which can be observed around 220°C.

Upon the formation of the inclusion complex, the DSC curve shows distinct changes. The characteristic peaks of the guest molecule, benzaldehyde, often disappear or shift to different temperatures. This is a strong indication that the benzaldehyde molecule is no longer in its free state but is encapsulated within the beta-cyclodextrin cavity. For instance, the endothermic peak associated with the volatilization of benzaldehyde is typically absent in the thermogram of the complex. Furthermore, the dehydration peak of beta-cyclodextrin may shift or change in intensity, and the transition peak around 220°C may disappear, confirming a change in the crystal structure due to complexation. researchgate.netresearchgate.net

| Sample | Event | Temperature Range (°C) | Observation |

| Beta-Cyclodextrin | Dehydration | 30 - 100 | Broad endothermic peak due to water loss. |

| Crystalline Transition | ~221.5 | Endothermal-exothermal effect. researchgate.net | |

| Benzaldehyde | Volatilization | Variable | Characteristic endothermic peak. |

| β-CD-Benzaldehyde Complex | Dehydration | Shifted (e.g., 80-150) | Peak shifts or changes intensity. nih.gov |

| Guest Volatilization | Absent | Disappearance of the benzaldehyde peak. | |

| Crystalline Transition | Absent | Disappearance of the β-CD transition peak. researchgate.net |

This table is interactive. Click on the headers to sort.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) provides quantitative information about the thermal stability of the complex. The TGA curve for pure beta-cyclodextrin shows two main weight loss stages. The first, occurring up to approximately 100°C, corresponds to the loss of water molecules. The second major weight loss, starting above 300°C, is due to the decomposition of the macrocycle itself. researchgate.net

In the TGA curve of the this compound inclusion complex, the thermal stability of the guest molecule is typically enhanced. The weight loss corresponding to the release and decomposition of benzaldehyde occurs at a higher temperature compared to free benzaldehyde. The TGA curve of the complex often shows a decomposition profile that is distinct from a simple physical mixture of the two components, confirming the formation of a new, more stable supramolecular entity. For example, one study on a similar complex showed the decomposition of the pure guest molecule, whereas the inclusion complex exhibited a weight loss at a significantly higher temperature, indicating increased thermal stability. analis.com.my

| Sample | Weight Loss Stage | Temperature (°C) | % Weight Loss | Interpretation |

| Beta-Cyclodextrin | 1 | ~100 | Variable | Dehydration (loss of water). researchgate.net |

| 2 | >300 | Significant | Decomposition of the macrocycle. researchgate.net | |

| β-CD-Benzaldehyde Complex | 1 | Shifted | Variable | Release of water and potentially guest. |

| 2 | Elevated | Significant | Decomposition of the complex at a higher temperature than the free guest. analis.com.my |

This table is interactive. Click on the headers to sort.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful technique for analyzing the crystalline structure of materials. Pure beta-cyclodextrin is a crystalline powder and exhibits a characteristic diffractogram with sharp, well-defined peaks at specific 2θ angles. scirp.org

When the this compound inclusion complex is formed, the XRD pattern changes significantly. The original diffraction peaks of beta-cyclodextrin often decrease in intensity, broaden, or disappear entirely, while new diffraction peaks may emerge. nih.gov This indicates a modification of the crystalline structure of the host molecule. The formation of a new crystalline phase or a more amorphous state is considered strong evidence of inclusion complex formation. The disappearance of the crystalline peaks of the guest molecule also confirms its incorporation into the host cavity. nih.govijcea.org Studies on various beta-cyclodextrin complexes have consistently shown these changes, confirming the formation of a new solid phase distinct from the starting materials. nih.govnih.gov

| Sample | Characteristic 2θ Peaks | Crystallinity | Interpretation |

| Beta-Cyclodextrin | e.g., 10.9°, 12.6°, 15.7°, 18.9°, 22.8° scirp.org | Crystalline | Highly ordered structure. |

| β-CD-Benzaldehyde Complex | Different peak positions or broad halo | Amorphous or new crystalline phase | Loss of original crystallinity, formation of a new structure. nih.govijcea.org |

This table is interactive. Click on the headers to sort.

Morphological Analysis

Microscopic techniques are used to observe the changes in the surface morphology and particle shape upon complexation.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of the particles. SEM images of pure beta-cyclodextrin typically show well-defined, crystalline structures, often with a prismatic or parallelepiped shape. ijcea.orgresearchgate.net In contrast, the SEM micrographs of the this compound inclusion complex usually reveal particles with a completely different morphology. The original crystalline shape of beta-cyclodextrin is lost, and the complex often appears as amorphous particles of varying sizes and shapes, sometimes with a more aggregated or spherical appearance. nih.gov This change in morphology from a crystalline to an amorphous-like state is a key indicator that the inclusion complex has been successfully formed. ijcea.orgijournalse.org

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers insights into the internal structure and nanoscale morphology of materials. While less commonly reported for this specific complex, TEM analysis of beta-cyclodextrin-based nanoparticles and complexes can reveal details about their size, shape, and aggregation state at a higher resolution than SEM. For self-assembled beta-cyclodextrin systems, TEM can confirm the formation of nanospheres or other nano-sized structures. researchgate.net In the context of the this compound complex, TEM could potentially be used to visualize the nanoscale morphology of the complex particles, further confirming the structural changes observed with SEM and XRD.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of surfaces at the nanometer scale. pku.edu.cn In the context of the this compound complex, AFM is not typically used to visualize the benzaldehyde guest molecule within the cyclodextrin cavity directly, but rather to characterize the surface morphology of the complex in its solid state.

AFM allows for imaging under hydrated conditions without extensive sample pre-treatment. pku.edu.cn Studies on beta-cyclodextrin (β-CD) itself have demonstrated the power of non-contact AFM (nc-AFM) to reveal the internal structure of the monosaccharide units and resolve atomic-scale features with exceptional detail. nih.govchemrxiv.org This technique can distinguish the primary and secondary faces of the β-CD molecule, identifying the locations of individual hydroxy groups and the network of intramolecular hydrogen bonds that stabilize the truncated cone structure. nih.govchemrxiv.orgnih.gov

When applied to the this compound complex, AFM can be used to:

Visualize Surface Topography: Analyze the surface structure of the co-precipitated or freeze-dried complex, observing changes in crystallinity and particle morphology compared to the individual components.

Confirm Complex Formation: The formation of an inclusion complex often leads to distinct morphological characteristics, such as different particle shapes or surface roughness, which can be detected by AFM.

Study Self-Assembly: Investigate how individual complex units aggregate or self-assemble on a substrate, providing insights into the intermolecular forces at play.

While direct atomic-level imaging of the guest within the host is beyond the typical application for this complex, the ability of AFM to characterize the supramolecular structure provides valuable complementary information to spectroscopic methods. pku.edu.cn

Solution-Phase Binding and Quantitative Analysis

The formation and stability of the this compound complex in aqueous solutions are quantitatively assessed using a variety of analytical methods. These techniques probe the changes in the physical and chemical properties of the guest (benzaldehyde) or the solution upon encapsulation by the host (beta-cyclodextrin).

UV-Visible Spectroscopy

UV-Visible spectroscopy is a primary and widely used technique to confirm the formation of the β-CD-benzaldehyde inclusion complex and to determine its stoichiometry and binding constant. mdpi.comresearchgate.net The principle lies in monitoring the changes in the absorption spectrum of the guest molecule as it moves from the polar aqueous environment into the relatively nonpolar, hydrophobic cavity of the β-CD. mdpi.com

Upon complexation, the benzaldehyde molecule experiences a change in its microenvironment, which affects its electronic transitions. This typically results in a shift in the maximum absorption wavelength (λmax) and/or a change in the molar absorptivity (hyperchromic or hypochromic effect). For the β-CD-benzaldehyde complex, a notable blue shift (hypsochromic shift) of the UV-vis absorption peak for benzaldehyde is observed, which serves as direct evidence of inclusion. nih.gov

Key analyses performed using UV-Vis spectroscopy include:

Stoichiometry Determination: The continuous variation method, or Job's plot, is commonly employed to determine the host-guest stoichiometry. mdpi.comresearchgate.net By plotting the change in absorbance against the mole fraction of one component, the maximum of the plot reveals the stoichiometric ratio, which is typically found to be 1:1 for this complex. mdpi.com

Binding Constant (Kₐ) Calculation: The Benesi-Hildebrand method is a common approach used to calculate the association or binding constant of the 1:1 complex. researchgate.netmdpi.comanalis.com.my It involves a double reciprocal plot of 1/ΔA versus 1/[β-CD], where ΔA is the change in absorbance of benzaldehyde at a fixed wavelength and [β-CD] is the concentration of beta-cyclodextrin. The binding constant can be calculated from the intercept and slope of the resulting linear plot. researchgate.net

Table 1: Illustrative UV-Vis Spectroscopy Data for a 1:1 β-CD-Aromatic Aldehyde Complex

| Parameter | Description | Typical Value/Observation |

| λ_max Shift (Δλ) | Change in the maximum absorption wavelength of the aldehyde upon complexation. | Blue shift of 2-5 nm. |

| Effect on Absorbance | Change in the intensity of the absorption peak. | Hyperchromic effect (increase in absorbance). analis.com.my |

| Stoichiometry | The molar ratio of β-CD to benzaldehyde in the complex. | 1:1 |

| Binding Constant (Kₐ) | A measure of the strength of the interaction between β-CD and benzaldehyde. | 150 - 500 M⁻¹ |

Fluorescence Spectroscopy

Fluorescence spectroscopy is an exceptionally sensitive technique for studying the formation of inclusion complexes. sphinxsai.com The method relies on monitoring changes in the fluorescence properties of a guest molecule upon its inclusion into the cyclodextrin cavity. pku.edu.cn When a fluorescent molecule is transferred from a polar aqueous solution to the apolar microenvironment of the β-CD cavity, its fluorescence emission spectrum, quantum yield, and lifetime are often significantly altered. sphinxsai.com

Benzaldehyde itself is not a strongly fluorescent molecule, which limits the direct application of this technique. However, the principles of fluorescence spectroscopy can be applied in two main ways:

Competitive Binding: A fluorescent probe of suitable size and hydrophobicity is used, which is known to form an inclusion complex with β-CD. The addition of benzaldehyde will displace the fluorescent probe from the cavity, leading to a measurable change (e.g., quenching) in the probe's fluorescence. This competitive displacement allows for the indirect determination of the binding constant for the β-CD-benzaldehyde complex.

Induced Fluorescence: In some cases, non-fluorescent molecules can become fluorescent upon inclusion in the rigid, hydrophobic cyclodextrin cavity, which restricts non-radiative decay pathways.

The key parameters measured are changes in fluorescence intensity and shifts in the emission wavelength. These changes can be used in equations analogous to the Benesi-Hildebrand plot to calculate the binding constant and confirm the stoichiometry of the complex. researchgate.net

Table 2: Typical Changes in Fluorescence Properties upon Complexation with β-CD

| Parameter | Change upon Inclusion | Rationale |

| Fluorescence Intensity | Increase | The nonpolar cavity shields the guest from quenchers in the aqueous solution and can reduce vibrational relaxation. |

| Emission Wavelength (λ_em) | Blue Shift | The guest molecule is in a less polar environment inside the cavity compared to the aqueous phase. |

| Fluorescence Lifetime (τ) | Increase | The rigid environment of the cavity restricts molecular motion, decreasing the rate of non-radiative decay. |

| Quantum Yield (Φ) | Increase | The efficiency of the fluorescence process is enhanced due to the protective environment of the cavity. |

Surface Tension Measurements

Surface tension measurements provide a valuable method for studying the formation of inclusion complexes in aqueous solution. nih.gov This technique is particularly effective when the guest molecule, like benzaldehyde, is surface-active. Surface-active molecules tend to accumulate at the air-water interface, thereby reducing the surface tension of the water.

The underlying principle is that when β-CD is added to the solution, it encapsulates the surface-active benzaldehyde molecules, pulling them from the air-water interface into the bulk solution. This removal of benzaldehyde from the surface leads to an increase in the surface tension of the solution.

By systematically measuring the surface tension as a function of β-CD concentration (while keeping the benzaldehyde concentration constant), a titration curve can be generated. The point at which the surface tension stops changing significantly indicates that the guest molecules have been fully complexed. This break point in the curve can be used to determine the stoichiometry of the inclusion complex. nih.gov

Electrical Conductivity Studies

Since benzaldehyde is a neutral molecule, its direct inclusion into the β-CD cavity does not significantly alter the number or type of charge carriers in the solution. Therefore, a large change in conductivity is not expected. However, conductivity studies can still provide indirect evidence of interaction or be used in more complex competitive binding experiments with an ionic guest. Furthermore, precise conductivity measurements can detect subtle changes in the solution's viscosity or the hydration sphere of ions present in the solution that may be affected by the formation of the neutral complex. Studies have been conducted to measure the electrical conductivity of β-cyclodextrin solutions themselves, showing an increase in conductivity with temperature. davidpublisher.comdavidpublisher.com

Chromatographic Methods (HPLC, GC/GCMS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for the analysis and quantitative study of the β-CD-benzaldehyde complex. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of cyclodextrin inclusion complexes. arikesi.or.idresearchgate.net The interaction between benzaldehyde and β-CD can be studied by observing the change in the retention time of benzaldehyde on a reversed-phase column (e.g., C18). arikesi.or.id The methodology typically involves using an aqueous mobile phase containing various concentrations of β-CD. As the concentration of β-CD in the mobile phase increases, it forms a complex with benzaldehyde. This complex is more polar than free benzaldehyde and interacts less with the nonpolar stationary phase, leading to a decrease in the retention time of benzaldehyde. The variation in retention time can be used to calculate the formation constant of the complex. The use of HPLC for studying the β-CD-benzaldehyde complex has been documented in the literature. nih.gov

Gas Chromatography/Mass Spectrometry (GC/MS): Given that benzaldehyde is a volatile organic compound, static headspace gas chromatography (SH-GC) is a highly effective method for determining the formation constant of its inclusion complex with β-CD. nih.gov

The principle of this method is based on the reduction of the guest's volatility upon encapsulation. nih.gov

A series of sealed vials is prepared containing an aqueous solution of benzaldehyde and increasing concentrations of β-CD.

The vials are allowed to equilibrate at a constant temperature, establishing an equilibrium between the benzaldehyde in the solution and in the gaseous headspace.

The formation of the non-volatile β-CD-benzaldehyde complex in the solution phase reduces the concentration of free benzaldehyde available to partition into the headspace.

The concentration of benzaldehyde in the headspace is measured by GC or GC/MS.

By analyzing the decrease in the headspace concentration as a function of β-CD concentration, the formation constant (K_f) of the inclusion complex can be accurately determined. nih.gov

Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for the characterization of noncovalent inclusion complexes such as this compound. This soft ionization method allows for the transfer of intact supramolecular assemblies from solution to the gas phase, providing valuable information on the stoichiometry and stability of the host-guest association.

Detailed Research Findings

In the positive ion mode of ESI-MS, the analysis of a solution containing beta-cyclodextrin (β-CD) and benzaldehyde is expected to reveal several key ionic species. The mass spectrum would primarily show peaks corresponding to the uncomplexed β-CD host, typically observed as protonated [β-CD + H]⁺ and sodiated [β-CD + Na]⁺ adducts. The presence of these adducts is common due to the ubiquitous nature of protons and sodium ions in the experimental environment.

The molecular weight of β-cyclodextrin is approximately 1135 Da. Therefore, the singly charged protonated and sodiated ions are anticipated to appear at m/z values of approximately 1136 and 1158, respectively. Doubly charged ions, such as [β-CD + 2H]²⁺ or [β-CD + H + Na]²⁺, may also be observed at lower m/z values.

The central evidence for the formation of the inclusion complex in the gas phase is the detection of a molecular ion corresponding to the 1:1 host-guest assembly. For the this compound complex, this would be the [β-CD+Benzaldehyde+H]⁺ ion or its sodium adduct [β-CD+Benzaldehyde+Na]⁺. Given the molecular weight of benzaldehyde (approximately 106.12 g/mol ), the expected m/z for the protonated 1:1 complex would be around 1241.1 g/mol . The detection of this specific ion confirms the existence of the inclusion complex. The relative intensities of the signals for the free β-CD and the complex can also provide qualitative insights into the stability of the complex under the ESI-MS conditions.

Table 1: Expected Ion Species in ESI-MS Analysis of this compound Complex

| Ion Species | Formula | Calculated Molecular Weight (Da) | Expected m/z |

| Protonated beta-Cyclodextrin | [C₄₂H₇₀O₃₅ + H]⁺ | 1135.0 | ~1136 |

| Sodiated beta-Cyclodextrin | [C₄₂H₇₀O₃₅ + Na]⁺ | 1135.0 | ~1158 |

| Protonated this compound Complex | [C₄₂H₇₀O₃₅ + C₇H₆O + H]⁺ | 1241.1 | ~1242 |

| Sodiated this compound Complex | [C₄₂H₇₀O₃₅ + C₇H₆O + Na]⁺ | 1241.1 | ~1264 |

Theoretical and Computational Investigations of Beta Cyclodextrin Benzaldehyde Systems

Molecular Modeling Approaches

Molecular modeling serves as a powerful tool to explore the interactions between β-cyclodextrin and benzaldehyde (B42025). These approaches encompass a range of computational techniques used to represent and simulate the behavior of the molecules. Docking procedures, for instance, are employed to predict the most stable orientation of the benzaldehyde "guest" molecule within the "host" β-cyclodextrin cavity, yielding initial geometries for more complex calculations capes.gov.br.

These initial models are crucial for understanding the fundamental aspects of complexation. The process typically involves placing the glycosidic oxygen atoms of the cyclodextrin (B1172386) on a coordinate plane, with the guest molecule positioned along the central axis. This setup allows for systematic exploration of the potential energy surface to locate low-energy, stable conformations of the inclusion complex researchgate.net. Molecular modeling is not only used to predict static structures but also serves as the foundation for dynamic simulations and higher-level quantum chemical calculations to refine and validate the initial findings mdpi.com.

Molecular Dynamics Simulations for Conformational and Dynamic Insights

Molecular dynamics (MD) simulations offer a window into the time-dependent behavior of the β-cyclodextrin-benzaldehyde complex, revealing crucial information about its conformational flexibility and the dynamics of the inclusion process. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms change over time mdpi.com.

MD studies are particularly valuable for understanding the flexibility of cyclodextrin complexes, as static modeling alone can be insufficient to capture the dynamic nature of these systems mdpi.com. For instance, simulations can reveal how the benzaldehyde molecule moves within the β-CD cavity, the stability of the complex in an aqueous environment, and the role of water molecules in mediating the host-guest interaction. By analyzing the trajectory, researchers can identify the most probable conformations and understand the energetic landscape of the binding process beilstein-journals.org. The insights gained from MD simulations are critical for interpreting experimental data and for designing new cyclodextrin-based systems with tailored properties.

Quantum Chemical Calculations (e.g., DFT, PM6, ONIOM, MP2)

Quantum chemical (QC) calculations provide a highly accurate description of the electronic structure and energetics of the β-cyclodextrin-benzaldehyde system. These methods have become indispensable for studying host-guest complexes, offering details that are beyond the reach of classical molecular mechanics nih.gov.

Density Functional Theory (DFT) is one of the most widely used QC methods for these systems. It offers a good balance between computational cost and accuracy, making it suitable for calculating properties like interaction energies, geometric parameters, and spectroscopic features nih.govnih.gov. DFT studies have been successfully applied to investigate the inclusion process of benzaldehyde into modified β-cyclodextrin cavities, helping to elucidate catalytic mechanisms nih.govresearchgate.net. For example, calculations at the BLYP-D4 and PBEh-3c levels have been used to compute complexation energies and analyze electronic properties mdpi.comurfu.ru.

Semi-empirical methods , such as PM6, offer a faster, albeit less accurate, alternative to DFT. They are often used for initial explorations of the potential energy surface or for studying very large systems where DFT would be computationally prohibitive nih.govacademie-sciences.fr.

Hybrid methods like ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) combine the accuracy of quantum mechanics for the most critical part of the system (e.g., the guest and the immediate cavity lining) with the efficiency of molecular mechanics for the less critical outer part of the host molecule. This layered approach allows for the study of large complexes with a reasonable computational effort academie-sciences.frmdpi.com.

Møller–Plesset perturbation theory (MP2) is a higher-level ab initio method that provides more accurate results than many DFT functionals, especially for systems where electron correlation effects are important. However, its high computational cost limits its application to smaller model systems or single-point energy calculations on geometries optimized at a lower level of theory nih.gov.

The table below summarizes the application of various quantum chemical methods in the study of cyclodextrin complexes.

| Method | Typical Application in β-CD-Benzaldehyde Systems | Key Insights Provided | Reference Example |

| DFT | Geometry optimization, interaction energy calculation, electronic properties (HOMO-LUMO), reaction mechanism studies. | Accurate geometries, binding energies, charge distribution, catalytic pathways. | nih.govresearchgate.netmdpi.com |

| PM6 | Initial geometry screening, exploration of potential energy surfaces for large systems. | Rapid identification of plausible low-energy structures. | nih.govacademie-sciences.fr |

| ONIOM | Study of large host-guest complexes where only a specific region requires high-level accuracy. | Balances accuracy and computational cost for large systems. | academie-sciences.frmdpi.com |

| MP2 | High-accuracy energy calculations for refining interaction energies. | Benchmark energy values, detailed analysis of electron correlation. | nih.gov |

Analysis of Non-Covalent Interactions within the Complex

The stability of the β-cyclodextrin-benzaldehyde inclusion complex is governed by a delicate balance of non-covalent interactions. Computational methods are essential for identifying, characterizing, and quantifying these forces. The primary interactions include van der Waals forces, hydrophobic interactions, and hydrogen bonding nih.gov.

Hydrogen bonds play a particularly significant role. They can form between the functional groups of the guest molecule (the aldehyde group of benzaldehyde) and the hydroxyl groups lining the rims of the β-CD cavity. Computational analyses, such as Natural Bond Orbital (NBO) analysis, are used to investigate these hydrogen bonds by quantifying donor-acceptor interactions nih.govacademie-sciences.fr. Studies on similar systems have shown that intermolecular hydrogen bonds significantly enhance the stability of the complexes researchgate.net. DFT and AIM (Atoms in Molecules) approaches are also employed to investigate hydrogen bonding interactions within cyclodextrin complexes nih.gov.

Prediction of Inclusion Geometry and Orientation

A key goal of theoretical studies is to predict how the benzaldehyde molecule is positioned and oriented within the β-cyclodextrin cavity. Computational methods can determine the most energetically favorable inclusion mode.

Studies have shown that for substituted benzaldehydes and similar aromatic guests, the aromatic ring is typically embedded within the β-CD cavity nih.govnih.gov. The orientation depends on the substituents. For instance, in a study of 4-substituted benzaldehydes, the center of the aromatic ring was found to be located approximately 1.2 Å inside the cavity from the plane of the H-5 protons (narrower rim) nih.gov.

Computational approaches model different possible entry points and orientations. For example, in a DFT study on the synthesis of 2-phenylbenzimidazole (B57529) catalyzed by β-CD, it was predicted that o-phenylenediamine (B120857) first enters the β-CD from the wide rim, followed by benzaldehyde entering from the narrow rim to form the reactive intermediate inside the cavity researchgate.net. DFT-optimized structures of similar complexes, like β-CD with protocatechuic aldehyde, show the aromatic ring vertically aligned in the cavity, with functional groups positioned near the respective rims to facilitate hydrogen bonding nih.govmdpi.com. These predictions are crucial for understanding the specificity of molecular recognition and catalysis.

Elucidation of Catalytic Reaction Mechanisms via Computational Methods

β-Cyclodextrin can act as a supramolecular catalyst, and computational methods are pivotal in elucidating the mechanisms of these catalytic reactions. By modeling the reactants, transition states, and products, researchers can map out the entire reaction pathway and understand how β-CD enhances reaction rates and selectivity.

For example, DFT has been used to study the synthesis of 2-aryl-2,3-dihydro-4-quinolones, where β-CD derivatives catalyze the reaction between benzaldehyde and o-aminoacetophenone. The calculations showed that the inclusion of the reactants within the cyclodextrin cavity activates them for the reaction nih.gov. Similarly, in the β-CD catalyzed synthesis of 2-phenylbenzimidazole from benzaldehyde and o-phenylenediamine, computational studies revealed the sequence of inclusion and the mechanism of condensation and cyclization occurring within the cavity researchgate.net.

These studies demonstrate that β-CD's catalytic role stems from its ability to bring reactants into close proximity in a specific orientation (a proximity effect) and to stabilize the transition state of the reaction, thereby lowering the activation energy nih.govresearchgate.net.

Energy Parameters and Frontier Orbital Analysis (HOMO-LUMO, NBO, Mulliken Charge)

A quantitative understanding of the β-cyclodextrin-benzaldehyde complex relies on the calculation of various energy parameters and electronic properties.

Energy Parameters: The stability of the inclusion complex is assessed by calculating the complexation energy (ΔE_complex), which is the difference between the energy of the complex and the sum of the energies of the isolated host and guest molecules researchgate.net. A negative value indicates a thermodynamically favorable process. For similar complexes, these stabilization energies typically fall within the range of weak non-covalent interactions, from approximately -6 to -30 kcal/mol mdpi.com.

Frontier Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of the complex. The HOMO-LUMO energy gap (ΔE_gap) is an indicator of chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. Upon complexation, the HOMO-LUMO gap of the guest molecule often decreases, indicating its activation towards a reaction urfu.rumdpi.com.

NBO and Mulliken Charge Analysis: Natural Bond Orbital (NBO) and Mulliken charge analyses are used to describe the charge distribution within the complex and to quantify charge transfer between the host and guest nih.govmdpi.com. NBO analysis is particularly useful for studying donor-acceptor interactions, such as hydrogen bonds nih.govacademie-sciences.fr. These analyses can reveal how the electronic properties of benzaldehyde are perturbed upon inclusion in the β-CD cavity, which is directly related to its increased reactivity in catalyzed reactions nih.govresearchgate.net.

The following table presents a summary of key computational parameters and their significance.

| Parameter | Significance | Typical Computational Method |

| Complexation Energy (ΔE_complex) | Indicates the thermodynamic stability of the host-guest complex. | DFT, PM6, MP2 |

| HOMO-LUMO Energy Gap (ΔE_gap) | Relates to the chemical reactivity and stability of the complex. | DFT, PBEh-3c |

| NBO Analysis | Quantifies charge transfer and donor-acceptor interactions (e.g., H-bonds). | DFT |

| Mulliken Charge | Describes the distribution of atomic charges throughout the complex. | DFT |

Supramolecular Architectures and Self Assembly Phenomena

Self-Assembly Behaviors of Beta-Cyclodextrin (B164692) and Benzaldehyde-Related Moieties

The fundamental principle underlying the self-assembly of β-cyclodextrin and benzaldehyde (B42025) is the formation of an inclusion complex. nih.gov β-cyclodextrin, a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity, can encapsulate the benzaldehyde molecule. This host-guest interaction is primarily driven by hydrophobic interactions and the release of high-energy water molecules from the cyclodextrin (B1172386) cavity.

The stoichiometry of this inclusion complex is typically 1:1, with one molecule of benzaldehyde fitting snugly within the β-cyclodextrin cavity. nih.gov This complexation alters the physicochemical properties of both molecules, such as increasing the solubility and stability of benzaldehyde in aqueous solutions. The formation of these inclusion complexes is a prerequisite for the subsequent self-assembly into larger, more complex supramolecular architectures.

Modified β-cyclodextrins, where functional groups are attached to the cyclodextrin rim, can exhibit more complex self-assembly behaviors. For instance, attaching moieties that can interact with benzaldehyde or with other modified cyclodextrins can lead to the formation of specific and well-defined nanostructures. The nature of the substituent on the β-cyclodextrin can influence the geometry and stability of the resulting self-assembled structures. nih.gov

Formation of Vesicular Structures

Vesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core. In the context of β-cyclodextrin and benzaldehyde, vesicular structures can be formed from amphiphilic cyclodextrin derivatives. These derivatives possess a hydrophilic cyclodextrin head and a hydrophobic tail.

The inclusion of a guest molecule like benzaldehyde into the hydrophobic cavity of the cyclodextrin can modulate the amphiphilicity of the entire complex, thereby influencing the formation and properties of the vesicles. The self-assembly into vesicles is a spontaneous process in aqueous solution, driven by the hydrophobic effect, which minimizes the contact between the hydrophobic tails and water.

Recent research has demonstrated that the self-assembly of certain β-cyclodextrin derivatives can lead to the formation of vesicles. For example, a ferrocene-containing β-cyclodextrin derivative was shown to primarily form network-like structures that aged into vesicles. rsc.org While this study did not specifically use benzaldehyde, it illustrates the principle that the host-guest interaction within the cyclodextrin cavity can direct the formation of vesicular assemblies. The size and stability of these vesicles can often be tuned by adjusting factors such as concentration, temperature, and the specific chemical structure of the cyclodextrin derivative and the guest molecule.

Engineering of Micellar Systems and Nanogels

Micelles are aggregates of surfactant molecules dispersed in a liquid, with the hydrophilic "head" regions in contact with the surrounding solvent and the hydrophobic "tail" regions in the center. Similar to vesicles, amphiphilic β-cyclodextrin derivatives can self-assemble into micelles in aqueous solutions. The inclusion of benzaldehyde within the cyclodextrin cavity can significantly impact the critical micelle concentration (CMC) and the size and shape of the resulting micelles.

Nanogels are crosslinked polymer networks at the nanoscale that can swell in a solvent. nih.gov Cyclodextrin-based nanogels have garnered considerable attention due to their ability to encapsulate and release guest molecules. researchgate.netmdpi.com The incorporation of β-cyclodextrin units into a polymer network allows for the loading of hydrophobic molecules like benzaldehyde through inclusion complexation. nih.gov

The engineering of these systems involves the chemical modification of β-cyclodextrin or its polymerization with other monomers. For instance, β-cyclodextrin can be crosslinked to form a nanogel network. The loading of benzaldehyde into these nanogels is then achieved by simply mixing the components in an aqueous solution, allowing for the formation of inclusion complexes within the gel matrix. The release of the guest molecule can be triggered by various stimuli, as discussed in a later section.

| Supramolecular System | Key Features | Role of Benzaldehyde Inclusion |

| Micelles | Self-assembled aggregates of amphiphilic molecules. | Influences critical micelle concentration, size, and stability. |

| Nanogels | Crosslinked polymer networks at the nanoscale. nih.gov | Acts as a guest molecule for encapsulation and controlled release. researchgate.net |

Fabrication of Linear Polymeric Supramolecules and Nanotubes

Beyond spherical aggregates, the directional nature of host-guest interactions between β-cyclodextrin and appropriately functionalized guest molecules can lead to the formation of one-dimensional structures like linear polymers and nanotubes. This is often achieved by using bifunctional guest molecules that can be threaded by multiple cyclodextrin units, or by modifying the cyclodextrin itself to promote directional self-assembly.

For instance, a series of 6-O-(p-substituted phenyl)-modified β-cyclodextrin derivatives have been shown to self-assemble in the solid state into a head-to-tail polymeric helical structure. nih.gov While this study used other phenyl derivatives, the principle can be extended to systems involving benzaldehyde. The inclusion of a guest can further stabilize and direct the formation of these linear assemblies.

Furthermore, the wrapping of polymers by cyclodextrins can lead to the formation of "polyrotaxanes," which are essentially molecular necklaces. These structures can then self-assemble into higher-order architectures. While direct evidence for nanotube formation from a simple β-cyclodextrin-benzaldehyde system is limited, the principles of cyclodextrin-based self-assembly suggest its possibility. For example, cyclodextrin-based amphiphiles have been used to construct giant branched nanotubes. rsc.org The specific interaction with a guest molecule like benzaldehyde could potentially be used to control the diameter and branching of such nanotubes.

Stimuli-Responsive Self-Assembled Architectures

A key advantage of supramolecular systems based on β-cyclodextrin is their potential for stimuli-responsiveness. rsc.org The non-covalent nature of the host-guest interaction allows for the disassembly or rearrangement of the self-assembled structures in response to external triggers such as pH, temperature, light, or the presence of competing guest molecules. rsc.org

For example, a change in pH can alter the ionization state of either the cyclodextrin derivative or the guest molecule, leading to a change in their interaction and a subsequent disruption of the assembled structure. Similarly, temperature can affect the stability of the inclusion complex. Light-responsive systems can be designed by incorporating photo-switchable moieties, such as azobenzene, into the system. nih.gov The reversible isomerization of these moieties upon light irradiation can be used to control the association and dissociation of the host and guest, thereby controlling the assembly and disassembly of the supramolecular architecture.

In the context of β-cyclodextrin and benzaldehyde, a competing guest molecule with a higher binding affinity for the cyclodextrin cavity could displace the benzaldehyde, leading to the breakdown of the self-assembled structure. This principle can be utilized for the controlled release of the encapsulated benzaldehyde. Redox-responsive systems have also been developed using ferrocene-modified cyclodextrins, where the oxidation state of the ferrocene moiety dictates the self-assembly behavior. rsc.org

| Stimulus | Mechanism of Action | Potential Effect on β-CD-Benzaldehyde Assemblies |

| pH | Alters ionization state of host or guest, affecting binding. rsc.org | Disassembly or structural rearrangement. |

| Temperature | Affects the stability of the host-guest complex. rsc.org | Reversible assembly/disassembly. |

| Light | Photo-isomerization of incorporated moieties (e.g., azobenzene). nih.gov | Controlled release or structural change. |

| Competing Guests | Displacement of the guest molecule from the host cavity. | Disassembly and release of benzaldehyde. |

| Redox | Change in oxidation state of a redox-active component (e.g., ferrocene). rsc.org | Reversible transformation of aggregates. |

Applications in Advanced Chemical Research

Catalysis and Reaction Rate Enhancement